

Commercial Suppliers and Technical Profile of 3-(2-Oxoimidazolidin-1-yl)benzoic Acid

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Compound of Interest

Compound Name: 3-(2-Oxoimidazolidin-1-yl)benzoic acid

Cat. No.: B1327057

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-(2-Oxoimidazolidin-1-yl)benzoic acid**, a versatile heterocyclic compound with significant potential in pharmaceutical research and development. This document outlines commercial sources, proposes detailed experimental protocols for its synthesis and analysis, and illustrates its role as a key building block in the creation of novel therapeutic agents.

Commercial Availability

3-(2-Oxoimidazolidin-1-yl)benzoic acid is available from several commercial chemical suppliers. The purity and quantity may vary, and researchers are advised to contact the suppliers directly for the most current information.

Supplier	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Additional Information
Chem-Impex	≥ 95% (HPLC)[1][2]	884504-86-3[1]	C ₁₀ H ₁₀ N ₂ O ₃ [1][3]	206.2[1][4]	Also known as 3-(2-oxo-1-imidazolidinyl)benzoic acid. [1][4]
CymitQuimica (distributes Biosynth)	Min. 95%[3][4]	884504-86-3[4]	C ₁₀ H ₁₀ N ₂ O ₃ [3][4]	206.2[4]	Intended for laboratory use only.[4]
Oakwood Products, Inc.	90%[5]	Not specified	Not specified	Not specified	Available in 100mg quantities.[5]
Shanghai Amole Biotechnology Co., Ltd.	Not specified	884504-86-3[6]	C ₁₀ H ₁₀ N ₂ O ₃ [6]	Not specified	Listed as a supplier.[6]
Shanghai Yuanye Bio-Technology Co., Ltd.	Not specified	884504-86-3[6]	C ₁₀ H ₁₀ N ₂ O ₃ [6]	Not specified	Listed as a supplier.[6]

Physicochemical Properties

- Appearance: Off-white crystalline powder[1][2]
- Melting Point: > 300 °C (decomposes)[1][2]
- Storage Conditions: Store at 0-8 °C[1][2]

Representative Experimental Protocols

The following protocols are representative methodologies for the synthesis and analysis of **3-(2-Oxoimidazolidin-1-yl)benzoic acid** and are based on established chemical principles for related compounds. Researchers should adapt and optimize these methods based on their specific laboratory conditions and available equipment.

Synthesis of 3-(2-Oxoimidazolidin-1-yl)benzoic acid

This proposed synthesis is a two-step process involving the reaction of 3-aminobenzoic acid with a suitable reagent to form the imidazolidinone ring.

Step 1: Synthesis of 3-((2-hydroxyethyl)amino)benzoic acid

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminobenzoic acid (1 equivalent) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).
- **Addition of Reagent:** Add 2-chloroethanol (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution.
- **Reaction Conditions:** Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.
- **Purification:** Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: Cyclization to form 3-(2-Oxoimidazolidin-1-yl)benzoic acid

- **Reaction Setup:** In a clean, dry round-bottom flask, suspend the 3-((2-hydroxyethyl)amino)benzoic acid (1 equivalent) in an inert solvent like toluene.
- **Cyclizing Agent:** Add a cyclizing agent such as triphosgene (0.4 equivalents) or 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at 0°C.

- **Reaction Conditions:** Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC indicates the consumption of the starting material.
- **Work-up:** Cool the reaction mixture. If a precipitate forms, filter it and wash with a non-polar solvent like hexane. If no precipitate forms, evaporate the solvent under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by recrystallization to yield **3-(2-Oxoimidazolidin-1-yl)benzoic acid**.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to determine the purity of **3-(2-Oxoimidazolidin-1-yl)benzoic acid**.

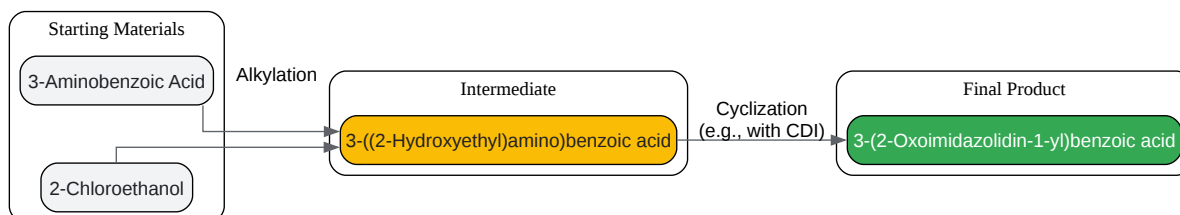
- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- **Mobile Phase:** A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV detection at a wavelength of approximately 254 nm.
- **Sample Preparation:** Dissolve a small amount of the compound in the mobile phase or a suitable solvent like methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential for structural confirmation. The expected proton NMR spectrum of the benzoic acid moiety would show signals in the aromatic region (typically between 7.0 and 8.5 ppm). The protons of the imidazolidinone ring would appear in the aliphatic region.

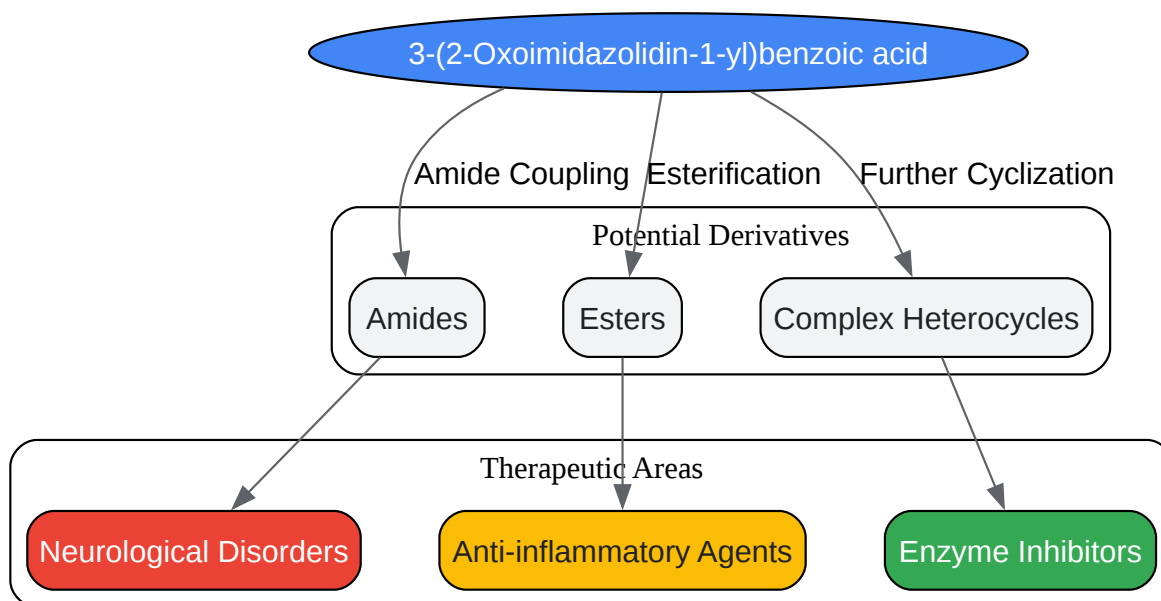
Visualizing Workflows and Applications

The following diagrams illustrate the proposed synthesis workflow and the potential applications of **3-(2-Oxoimidazolidin-1-yl)benzoic acid** in drug development.



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A proposed synthetic workflow for **3-(2-Oxoimidazolidin-1-yl)benzoic acid**.



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Role as a building block in pharmaceutical development.

Potential Applications in Drug Development

While specific signaling pathways for **3-(2-Oxoimidazolidin-1-yl)benzoic acid** are not yet elucidated in publicly available literature, its structure suggests significant potential as a scaffold in medicinal chemistry. The presence of both a carboxylic acid group and an N-aryl imidazolidinone moiety allows for diverse chemical modifications.

This compound serves as a valuable intermediate in the synthesis of more complex molecules.

[7] It is utilized in research focusing on:

- **Pharmaceutical Development:** As a key intermediate for pharmaceuticals, particularly those targeting neurological disorders.[7]
- **Biochemical Research:** In studies related to enzyme inhibition and protein interactions.[1][7]
- **Novel Therapeutic Agents:** The imidazolidinone structure is a feature in compounds being investigated for anti-inflammatory and analgesic properties.[7]

The ability to functionalize the carboxylic acid group (e.g., to form amides or esters) and the potential for further substitution on the aromatic ring make **3-(2-Oxoimidazolidin-1-yl)benzoic acid** a highly attractive starting material for generating libraries of compounds for drug discovery screening. The imidazolidinone ring itself is a structural motif found in various biologically active compounds.

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